(1R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-diol
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Overview
Description
(1R,2S,3R,4S)-1,7,7-Trimethylbicyclo[221]heptane-2,3-diol is a bicyclic organic compound with a unique structure that includes two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,3R,4S)-1,7,7-Trimethylbicyclo[221]heptane-2,3-diol typically involves the Diels-Alder reaction followed by selective reduction and functional group transformations One common route starts with the reaction of a suitable diene with a dienophile to form the bicyclic core
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(1R,2S,3R,4S)-1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1R,2S,3R,4S)-1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diol is used as a chiral building block for the synthesis of complex molecules. Its unique stereochemistry makes it valuable for creating enantiomerically pure compounds.
Biology
In biological research, this compound can be used as a model system to study enzyme-catalyzed reactions and stereoselective processes. Its structure allows for the investigation of how enzymes interact with chiral substrates.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its use in drug development, particularly in the design of new pharmaceuticals with specific biological activities.
Industry
In the industrial sector, (1R,2S,3R,4S)-1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diol is used in the production of advanced materials. Its rigid bicyclic structure can impart desirable properties to polymers and other materials.
Mechanism of Action
The mechanism by which (1R,2S,3R,4S)-1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, affecting their activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Camphor: Another bicyclic compound with a similar structure but different functional groups.
Borneol: A bicyclic alcohol with a similar framework but different stereochemistry.
Isoborneol: An isomer of borneol with different stereochemistry.
Uniqueness
(1R,2S,3R,4S)-1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diol is unique due to its specific stereochemistry and the presence of two hydroxyl groups. This makes it a valuable compound for studying stereoselective reactions and for use as a chiral building block in organic synthesis.
Properties
Molecular Formula |
C10H18O2 |
---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
(1R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-diol |
InChI |
InChI=1S/C10H18O2/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6-8,11-12H,4-5H2,1-3H3/t6?,7?,8?,10-/m0/s1 |
InChI Key |
AYEOSGBMQHXVER-RKSFOETPSA-N |
Isomeric SMILES |
C[C@@]12CCC(C1(C)C)C(C2O)O |
Canonical SMILES |
CC1(C2CCC1(C(C2O)O)C)C |
Origin of Product |
United States |
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